molecular formula C26H43NO6 B191346 Glycocholic acid CAS No. 475-31-0

Glycocholic acid

Cat. No.: B191346
CAS No.: 475-31-0
M. Wt: 465.6 g/mol
InChI Key: RFDAIACWWDREDC-DPTHIFDSSA-N
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Mechanism of Action

Target of Action

Glycocholic acid, the glycine conjugate of cholic acid, primarily targets the Gastrotropin . Gastrotropin plays a crucial role in the absorption and digestion of fats .

Mode of Action

This compound acts as a detergent to solubilize fats for absorption . It interacts with its target, Gastrotropin, facilitating the emulsification of fats, which is a critical step in the digestion and absorption of dietary fats .

Biochemical Pathways

This compound is involved in various cellular signaling pathways, including protein kinase cascades, cyclic AMP (cAMP) synthesis, and calcium mobilization . It also acts as a ligand for several nuclear hormone receptors, including the farnesoid X-receptor (FXR) . These biomolecules may increase the drug bioavailability also at submicellar levels by increasing the solubility and dissolution rate of non-polar drugs or through the partition into the membrane and increase of membrane fluidity and permeability .

Pharmacokinetics

It is known that this compound is absorbed after it has solubilized fats . Furthermore, food intake can increase the elimination of intravenously administered this compound, likely due to food-stimulated hepatic uptake and biliary excretion .

Result of Action

The primary result of this compound’s action is the solubilization of fats for absorption . By acting as a detergent, it emulsifies fats, facilitating their digestion and absorption. This is crucial for the proper digestion of dietary fats and the absorption of fat-soluble vitamins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the elimination of this compound, likely due to food-stimulated hepatic uptake and biliary excretion . This suggests that the timing of food intake could potentially influence the efficacy of this compound in its role in fat digestion and absorption .

Biochemical Analysis

Biochemical Properties

Glycocholic acid is a secondary bile acid produced by the action of enzymes existing in the microbial flora of the colonic environment . It interacts with various biomolecules, including enzymes and proteins, to facilitate the digestion and absorption of dietary fats . The nature of these interactions primarily involves the emulsification of fats, which breaks down large fat globules into smaller ones, increasing the surface area for lipase action .

Cellular Effects

This compound has been found to influence cellular functions. For instance, it has been associated with mitochondrial bioenergetics. In a study, this compound positively correlated with peripheral blood mononuclear cells (PBMC) and Neuro-2a (N2a) bioenergetics, suggesting that it may contribute to the stimulatory bioenergetics effects related to cognitive status .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a detergent, where it solubilizes fats for absorption . It binds to dietary fats in the small intestine, forming micelles that can be readily absorbed by intestinal cells . This process does not involve enzyme inhibition or activation but is crucial for the digestion and absorption of dietary fats .

Metabolic Pathways

This compound is involved in the bile acid metabolic pathway . It is produced in the liver and then secreted into the small intestine, where it aids in the digestion and absorption of dietary fats . After fulfilling its role, it is reabsorbed in the ileum and returned to the liver to be reused, completing the enterohepatic circulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the enterohepatic circulation . After being produced in the liver, it is secreted into the small intestine, where it performs its function. It is then reabsorbed and returned to the liver .

Subcellular Localization

The subcellular localization of this compound is primarily in the liver cells where it is synthesized, and in the small intestine where it is secreted to aid in fat digestion

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycocholate can be synthesized through the conjugation of cholic acid with glycine. The reaction typically involves the activation of the carboxyl group of cholic acid, followed by its reaction with glycine under controlled conditions to form glycocholate .

Industrial Production Methods: In industrial settings, glycocholate is often produced by extracting cholic acid from bovine bile, followed by its conjugation with glycine. The process involves several purification steps to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Glycocholate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various bile acid derivatives with modified functional groups, which can have different biological activities and properties .

Properties

CAS No.

475-31-0

Molecular Formula

C26H43NO6

Molecular Weight

465.6 g/mol

IUPAC Name

2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+/m0/s1

InChI Key

RFDAIACWWDREDC-DPTHIFDSSA-N

Isomeric SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

melting_point

170 °C

475-31-0

physical_description

Dihydrate: Solid;  [Sigma-Aldrich MSDS]

solubility

0.0033 mg/mL

Synonyms

Cholylglycine
Glycine Cholate
Glycocholate
Glycocholate Sodium
Glycocholic Acid
Glycocholic Acid, Sodium Salt

Origin of Product

United States

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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